3-(phenylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide

Description

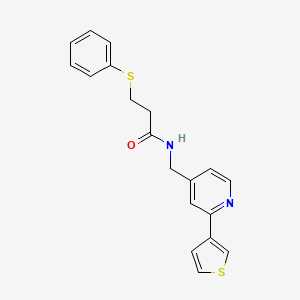

3-(phenylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a phenylthio group (C₆H₅S-) at the 3-position and a 2-(thiophen-3-yl)pyridin-4-ylmethyl moiety at the amide nitrogen (Fig. 1). The phenylthio group introduces sulfur-based lipophilicity, while the thiophene-pyridine hybrid structure provides aromatic and heterocyclic diversity.

Properties

IUPAC Name |

3-phenylsulfanyl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS2/c22-19(8-11-24-17-4-2-1-3-5-17)21-13-15-6-9-20-18(12-15)16-7-10-23-14-16/h1-7,9-10,12,14H,8,11,13H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITXHCJROFIJFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)NCC2=CC(=NC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Phenylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide is a complex organic compound characterized by its unique structural features, including a phenylthio group, a thiophene ring, and a pyridine ring. This compound is categorized as an amide and has garnered attention in medicinal chemistry due to its potential biological activities. The molecular formula is C17H18N2OS, indicating the presence of various heteroatoms and functional groups that may interact with biological systems.

Chemical Structure and Properties

The structure of this compound suggests multiple points of interaction with biological targets. The presence of aromatic systems and heteroatoms enhances its reactivity and potential for binding with proteins or enzymes.

| Property | Details |

|---|---|

| Molecular Formula | C17H18N2OS |

| Molecular Weight | 302.40 g/mol |

| Structural Features | Phenylthio group, thiophene ring, pyridine ring |

| Potential Applications | Medicinal chemistry, materials science |

Biological Activity

Preliminary studies indicate that this compound may exhibit significant biological activities, particularly in the following areas:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, potentially modulating signaling pathways relevant to various diseases.

- Anticancer Activity : Similar compounds have shown cytotoxic effects against cancer cell lines, suggesting that this compound could also possess anticancer properties.

Case Studies

- Cytotoxicity Against Cancer Cells : In a study evaluating the cytotoxic effects of related compounds on MCF-7 breast cancer cells, it was found that certain derivatives exhibited high cytotoxicity while maintaining low toxicity on normal cells. The introduction of specific functional groups enhanced the anticancer activity of these compounds .

- Interaction Studies : Research indicates that the structural features of this compound could lead to interactions with targets involved in cell proliferation and apoptosis, similar to findings with other heterocyclic compounds .

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that its ability to modulate enzyme activity and influence receptor interactions plays a crucial role in its biological activity.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological efficacy of similar compounds. For instance:

- Modifications in the thiophene or pyridine rings can significantly alter the compound's binding affinity and selectivity towards biological targets.

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| 3-(Phenylthio)-N-methylpyridin-4-yl propanamide | Cytotoxicity on MCF-7 cells | 15.0 |

| 3-(Phenylthio)-N-(5-(thiophen-2-yl)pyridin-3-yl)methyl propanamide | Antiviral activity | 20.5 |

Comparison with Similar Compounds

Structural Features :

- Core : Propanamide (CH₂CH₂CONH-).

- N-(2-(thiophen-3-yl)pyridin-4-ylmethyl): Combines electron-rich thiophene and pyridine, which may influence binding to biological targets.

Comparison with Structural Analogs

Thioether-Functionalized Propanamides

Analysis :

- Structural Similarities : Both compounds feature a propanamide core with thioether-linked aromatic groups.

- Key Differences :

- Substituent Chemistry : P22 includes a difluorocyclopropyl group and fluoropyridine-thiazole, enhancing electronegativity and metabolic stability compared to the target’s phenylthio and thiophene-pyridine .

- Bioactivity : P22’s thiazole and fluorinated groups are typical in agrochemicals for resistance management, suggesting the target compound may require similar modifications for pesticidal optimization.

Propanamides with Heterocyclic Moieties

Analysis :

- Heterocyclic Diversity : The target’s thiophene-pyridine system may offer unique π-stacking interactions compared to pyrazole or piperidine analogs.

- Pharmacokinetics : Piperidine-containing analogs (e.g., ) likely exhibit better blood-brain barrier penetration due to increased basicity, whereas the target’s thiophene may reduce solubility .

Sulfur-Containing Amides

Analysis :

- Electron Effects : Thioether groups in both compounds may act as hydrogen bond acceptors, but the pyrimidine-thio in could enhance nucleotide analog activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.